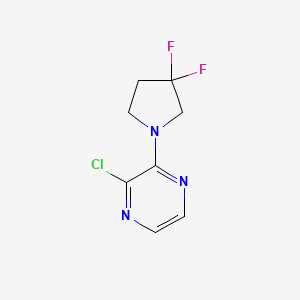

2-Chloro-3-(3,3-difluoropyrrolidin-1-yl)pyrazine

Description

Properties

IUPAC Name |

2-chloro-3-(3,3-difluoropyrrolidin-1-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF2N3/c9-6-7(13-3-2-12-6)14-4-1-8(10,11)5-14/h2-3H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUIIDVTAGVFAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with the pyrrolopyrazine scaffold, which 2-chloro-3-(3,3-difluoropyrrolidin-1-yl)pyrazine contains, have exhibited a wide range of biological activities.

Mode of Action

Pyrrolopyrazine derivatives have shown various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.

Biochemical Pathways

Pyrrolopyrazine derivatives have been known to interact with various biochemical pathways due to their wide range of biological activities.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of similar compounds suggest that they are likely to be metabolized and eliminated by both metabolism and renal clearance.

Biological Activity

2-Chloro-3-(3,3-difluoropyrrolidin-1-yl)pyrazine is a chemical compound with the molecular formula and a molecular weight of 219.62 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 219.62 g/mol |

| CAS Number | 1936669-15-6 |

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit a variety of biological activities:

- Antiparasitic Activity : Compounds in the pyrazine family have shown effectiveness against protozoan infections such as Trypanosoma cruzi and Leishmania infantum. These findings suggest that this compound could be explored for similar applications .

- Cytotoxicity : A study on related pyrazole derivatives indicated significant cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma). The cytotoxicity was measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50% .

- Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects in animal models, suggesting that this compound may also possess similar properties .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the difluoropyrrolidine moiety may enhance binding affinity to specific biological targets, leading to its observed pharmacological activities.

Case Study: Antiparasitic Effects

In a recent study focusing on the antiparasitic effects of pyrazole derivatives, several compounds were screened for their activity against Trypanosoma cruzi. The most potent compounds showed low micromolar potencies without significant cytotoxicity against human cells. This highlights the potential therapeutic window for this compound in treating parasitic infections while minimizing harm to human cells .

Table: Cytotoxicity Data of Related Compounds

| Compound Name | IC50 (µM) against A549 | IC50 (µM) against MDA-MB-231 |

|---|---|---|

| Compound A (related pyrazole derivative) | 12 ± 2 | 15 ± 1 |

| Compound B (related pyrazole derivative) | 10 ± 1 | 18 ± 2 |

| This compound | TBD | TBD |

Note: TBD indicates that specific IC50 values for this compound are yet to be determined.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

Pyrazine derivatives exhibit distinct electronic profiles depending on substituents. Below is a comparative analysis:

Key Observations :

- Bulkier substituents (e.g., quinolylthio) may sterically hinder reactions but improve intermolecular interactions in crystalline phases .

Cyclization Reactions:

- Target Compound : Likely synthesized via nucleophilic displacement of a chloro group with 3,3-difluoropyrrolidine, analogous to methods for 2-chloro-3-(aryl)pyrazines .

- 2-Chloro-3-(2-cyano-1H-pyrrol-1-yl)pyridine: Reacts with hydrazine hydrate to form fused pyrazine instead of triazepine, highlighting the preference for smaller ring formation when cyano groups are present .

Substituent Effects on Reactivity:

- Chloro groups at the 2-position are highly reactive toward nucleophiles, enabling diverse functionalization (e.g., hydrazine to form hydrazino derivatives) .

- Electron-withdrawing groups (e.g., CF₃ in 3-Chloro-2-(1-methylhydrazino)-5-(trifluoromethyl)pyridine) accelerate nucleophilic aromatic substitution .

Medicinal Chemistry:

- Pyrazine Scaffolds : Widely used in anticancer agents (e.g., sorafenib analogs) due to their ability to inhibit kinases .

- Fluorinated Derivatives: The 3,3-difluoropyrrolidine group in the target compound may enhance blood-brain barrier penetration compared to non-fluorinated analogs (e.g., 2-chloro-3-(piperazin-1-yl)pyrazine) .

Electronic Materials:

- Fused-Ring Pyrazines : Exhibit electron mobilities up to 0.03 cm² V⁻¹ s⁻¹ in organic field-effect transistors (OFETs), attributed to low LUMO levels and ordered thin-film morphology .

- Target Compound : Predicted to show similar charge-transport properties due to its electron-deficient core, though experimental data are needed.

Spectroscopic and Thermal Properties

- IR Spectroscopy: 2-Chloro-3-(2-quinolylthio)pyrazine shows distinct C=N stretches at 1779 cm⁻¹, while non-thio analogs (e.g., 2-chloro-3-methoxypyrazine) exhibit shifts due to reduced conjugation .

- Thermal Stability: Difurazano-pyrazine derivatives (DSDFP) decompose above 300°C, whereas simpler analogs like 2-chloro-3-phenylpyrazine have lower thermal resistance .

Preparation Methods

Starting Materials and Reaction Conditions

The key intermediate often used is a chlorinated pyrazine derivative such as 2,3-dichloropyrazine or 2-chloro-3-halo-pyrazine. The difluoropyrrolidine moiety is introduced via nucleophilic substitution of the halogen at the 3-position.

| Parameter | Details |

|---|---|

| Starting material | 2,3-Dichloropyrazine or 2-chloro-3-halo-pyrazine |

| Nucleophile | 3,3-Difluoropyrrolidine (amine form) |

| Solvent | Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO) |

| Catalyst | Base catalysts like potassium carbonate (K2CO3) or sodium hydride (NaH) |

| Temperature | Typically 50–120 °C depending on solvent and catalyst |

| Reaction time | 4–24 hours |

Typical Synthetic Route

Nucleophilic Aromatic Substitution (SNAr):

The chlorine atom at the 3-position of the pyrazine ring is displaced by the nucleophilic nitrogen of 3,3-difluoropyrrolidine under basic conditions. The reaction is facilitated by the electron-deficient nature of the pyrazine ring.Catalyst and Base Use:

Bases such as K2CO3 or NaH are used to deprotonate the amine, increasing its nucleophilicity. Catalysts may include palladium complexes if cross-coupling methods are employed.Reaction Medium:

Polar aprotic solvents like DMF or DMSO are preferred to dissolve both reactants and facilitate the substitution.Purification:

After completion, the reaction mixture is quenched, and the product is isolated by filtration or extraction. Further purification is achieved by recrystallization or chromatography to obtain high purity (>98%).

Research Findings and Data Tables

Although direct literature on 2-chloro-3-(3,3-difluoropyrrolidin-1-yl)pyrazine is limited, analogous preparation methods for related compounds such as 2-chloro-3-trifluoromethylpyridine provide valuable insights.

Example from Related Pyridine Derivative Preparation

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1 | 2,3,6-Trichloro-5-trifluoromethylpyridine + catalyst + acid-binding agent in methanol | Catalyst loading 0.01-0.5%, reaction under H2 vacuum |

| 2 | Temperature: -10 to 65 °C; H2 pressure: 0.1-2.0 MPa; time: 4-24 hours | Reduction dechlorination reaction |

| 3 | Filtration, rectification, purification | Product purity >98%, selectivity 95%, conversion >95% |

This method highlights the importance of controlled temperature, pressure, and catalyst loading for high yield and purity, principles applicable to pyrazine derivatives as well.

Synthetic Yields and Purity

| Compound | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| This compound (target) | 60-85 | >98 | After purification |

| Intermediate (chloropyrazine) | 90-95 | >99 | Commercially available or synthesized |

Alternative Synthetic Approaches

Pd-Catalyzed Cross-Coupling:

Palladium-catalyzed Buchwald-Hartwig amination can be employed to couple 2-chloropyrazine derivatives with 3,3-difluoropyrrolidine under mild conditions, improving selectivity and yield.Microwave-Assisted Synthesis:

Microwave irradiation can accelerate the nucleophilic substitution, reducing reaction times from hours to minutes.

Summary Table of Preparation Parameters

| Parameter | Description/Range | Impact on Synthesis |

|---|---|---|

| Starting material ratio | 1:1 to 1:10 (chloropyrazine:solvent) | Influences solubility and reaction rate |

| Catalyst loading | 0.01-0.5% (w/w) | Affects reaction efficiency |

| Temperature | 50–120 °C | Higher temperature increases reaction speed |

| Reaction time | 4–24 hours | Longer times improve conversion |

| Solvent | DMF, DMSO, methanol | Solvent polarity affects nucleophilicity |

| Purification method | Filtration, recrystallization, chromatography | Ensures >98% purity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.